2H-1-Benzopyran-5-ol
Overview
Description
Mechanism of Action
Target of Action
2H-1-Benzopyran-5-ol, also known as 5,4’-Dihydroxy-7-methoxy-6-methylflavane, is a compound that has been found to have significant interactions with several targets. It has been reported to have insecticidal activity , suggesting that it may interact with targets in the nervous system of insects.
Mode of Action
It has been suggested that it may influence the potential-dependent conductivity of calcium channels . This could result in changes to the functioning of these channels, potentially leading to the observed insecticidal effects .
Biochemical Pathways
Given its potential interaction with calcium channels , it may affect pathways related to calcium signaling. Calcium signaling plays a crucial role in many cellular processes, so changes in this pathway could have significant downstream effects.
Result of Action
Given its potential interaction with calcium channels , it may affect cellular processes regulated by calcium signaling. This could potentially result in a variety of effects, depending on the specific cells and tissues involved.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1-Benzopyran-5-ol can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenone derivatives with appropriate reagents under acidic or basic conditions. Another method includes the use of palladium-catalyzed coupling reactions to form the benzopyran ring system .
Industrial Production Methods: Industrial production of this compound often involves large-scale organic synthesis techniques. These methods typically utilize readily available starting materials and efficient catalytic systems to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2H-1-Benzopyran-5-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzopyran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under controlled conditions.
Major Products:
Scientific Research Applications
2H-1-Benzopyran-5-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: This compound is studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Research has shown that derivatives of this compound exhibit anticancer, antimicrobial, and neuroprotective activities.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and materials science.
Comparison with Similar Compounds
Coumarin (2H-1-Benzopyran-2-one): Known for its anticoagulant properties and use in perfumes.
Chromone (4H-1-Benzopyran-4-one): Exhibits anti-inflammatory and anticancer activities.
Isochromene (1H-2-Benzopyran): Studied for its potential therapeutic applications
Uniqueness: 2H-1-Benzopyran-5-ol is unique due to its specific hydroxyl group at the 5-position, which imparts distinct chemical reactivity and biological activity compared to other benzopyran derivatives. This structural feature allows for targeted modifications and the development of novel compounds with enhanced properties .
Properties
IUPAC Name |
2-(4-hydroxyphenyl)-7-methoxy-6-methyl-3,4-dihydro-2H-chromen-5-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-10-15(20-2)9-16-13(17(10)19)7-8-14(21-16)11-3-5-12(18)6-4-11/h3-6,9,14,18-19H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYLOSBAZNICRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1O)CCC(O2)C3=CC=C(C=C3)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.